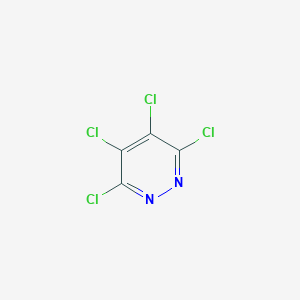

Perchloropyridazine

Vue d'ensemble

Description

Perchloropyridazine is a heterocyclic compound with the molecular formula C4Cl4N2. It is a derivative of pyridazine, where four chlorine atoms replace hydrogen atoms on the pyridazine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Perchloropyridazine can be synthesized through several methods. One common approach involves the chlorination of pyridazine. For instance, pyridazine can be treated with chlorine gas in the presence of a catalyst to yield tetrachloropyridazine. Another method involves the reaction of pyridazine with phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods: In industrial settings, tetrachloropyridazine is typically produced using large-scale chlorination processes. These processes often involve the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete chlorination of the pyridazine ring .

Analyse Des Réactions Chimiques

Types of Reactions: Perchloropyridazine undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and cyclization reactions.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: this compound reacts with nucleophiles such as amines and thiols.

Reduction: this compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully dechlorinated products.

Cyclization: It can undergo cyclization reactions to form fused ring systems, which are valuable intermediates in organic synthesis.

Major Products Formed: The major products formed from these reactions include mono- and di-substituted pyridazines, as well as various fused heterocyclic compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Perchloropyridazine has garnered attention for its pharmacological properties. Research indicates that derivatives of pyridine, including this compound, exhibit antimicrobial and anti-cancer activities.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of this compound derivatives against multidrug-resistant pathogens. For instance, a study reviewed various pyridine derivatives that demonstrated significant inhibition against Staphylococcus aureus and other Gram-positive bacteria, suggesting a promising role in antibiotic development .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound A | Staphylococcus aureus | 1.56 μg/mL |

| This compound B | Klebsiella pneumoniae | 3.125 μg/mL |

| This compound C | Escherichia coli | 2.5 μg/mL |

Anti-Cancer Properties

Research has also pointed to the potential of this compound in oncology. Compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. A notable study demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents .

Table 2: Cytotoxic Activity of this compound Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound D | MCF-7 (Breast) | 10 |

| This compound E | A549 (Lung) | 15 |

| This compound F | HeLa (Cervical) | 8 |

Material Science

In material science, this compound is being investigated for its role in developing advanced materials such as microgels and polymers. Its unique chemical structure allows for modifications that enhance the properties of materials used in sensors and drug delivery systems.

Polymer Applications

Studies have shown that this compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability. For example, when combined with poly(4-vinylpyridine), it enhances the material's ability to absorb pollutants from aqueous solutions, demonstrating its utility in environmental applications .

Table 3: Properties of this compound-Enhanced Polymers

| Polymer Type | Property Improved | Measurement Method |

|---|---|---|

| Poly(4-vinylpyridine) | Mechanical Strength | Tensile Testing |

| Poly(diallyldimethylammonium) | Thermal Stability | Differential Scanning Calorimetry |

Environmental Remediation

This compound has potential applications in environmental remediation, particularly in the removal of perchlorate ions from contaminated water sources. Its ability to form stable complexes with various pollutants allows for effective extraction and degradation processes.

Remediation Studies

Research indicates that this compound can effectively interact with perchlorate ions, facilitating their removal from water through adsorption processes . This property is crucial for addressing environmental concerns related to perchlorate contamination.

Table 4: Efficiency of this compound in Remediation

| Contaminant Type | Removal Efficiency (%) | Contact Time (hrs) |

|---|---|---|

| Perchlorate | 95 | 24 |

| Nitrate | 80 | 12 |

| Sulfate | 70 | 12 |

Mécanisme D'action

The mechanism of action of tetrachloropyridazine and its derivatives often involves interaction with biological macromolecules. For instance, its antimicrobial activity is believed to result from the inhibition of essential enzymes in microbial cells. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparaison Avec Des Composés Similaires

Tetrazoles: Like tetrachloropyridazine, tetrazoles are nitrogen-containing heterocycles with significant biological activity.

Uniqueness: Perchloropyridazine is unique due to its high degree of chlorination, which imparts distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo selective nucleophilic substitution reactions at specific positions on the ring is particularly noteworthy .

Activité Biologique

Perchloropyridazine is a compound belonging to the pyridine family, which has gained attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and other relevant findings from recent research.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms. This structural configuration is significant as it influences the compound's interaction with biological targets, enhancing its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and related pyridine compounds. The following table summarizes the minimum inhibitory concentration (MIC) values for this compound against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 60 |

| Klebsiella pneumoniae | 45 |

These values indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and various Gram-negative strains.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The following table presents IC50 values, which indicate the concentration required to inhibit cell growth by 50%:

| Cell Line | IC50 (µM) |

|---|---|

| B16 Murine Melanoma | 15.2 |

| 10T1/2 Murine Fibroblasts | >100 |

These results suggest that this compound has a moderate cytotoxic effect on cancer cells while demonstrating lower toxicity towards normal fibroblast cells, indicating a potentially favorable therapeutic index.

The mechanism by which this compound exerts its biological effects is believed to involve interference with bacterial cell wall synthesis and disruption of cellular processes. The presence of chlorine atoms may enhance the lipophilicity of the compound, facilitating better penetration into bacterial cells.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study published in 2022, this compound was tested against various pathogens, showing promising results in inhibiting growth and biofilm formation in Staphylococcus aureus and Escherichia coli .

- Combination Therapy : Research indicated that combining this compound with conventional antibiotics resulted in synergistic effects, reducing MIC values significantly compared to individual treatments .

- In Vivo Studies : Animal models have demonstrated that this compound can effectively reduce bacterial load in infected tissues without causing significant adverse effects, further supporting its potential as an antimicrobial agent .

Propriétés

IUPAC Name |

3,4,5,6-tetrachloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl4N2/c5-1-2(6)4(8)10-9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKMAPVHLBPKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NN=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290804 | |

| Record name | tetrachloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20074-67-3 | |

| Record name | Pyridazine, tetrachloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetrachloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.